18-Bromotricosa-8,17,19-triene-4,6-diynoic acid
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Overview
Description
18-Bromotricosa-8,17,19-triene-4,6-diynoic acid is a complex organic compound with the molecular formula C23H31BrO2. It contains a total of 57 atoms, including 31 hydrogen atoms, 23 carbon atoms, 2 oxygen atoms, and 1 bromine atom . This compound is notable for its unique structure, which includes multiple double and triple bonds, as well as a bromine atom, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-Bromotricosa-8,17,19-triene-4,6-diynoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of carbon-carbon bonds through reactions such as the Sonogashira coupling, which is used to introduce the diynoic acid moiety. The bromine atom is usually introduced through a halogenation reaction, where a brominating agent like N-bromosuccinimide (NBS) is used under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
18-Bromotricosa-8,17,19-triene-4,6-diynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce a variety of functional groups, such as azides or thiols.
Scientific Research Applications
18-Bromotricosa-8,17,19-triene-4,6-diynoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: It can be used to study the effects of brominated compounds on biological systems, including their potential as enzyme inhibitors or signaling molecules.
Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as anti-cancer or anti-inflammatory effects.
Industry: The unique structural features of this compound make it useful in the development of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 18-Bromotricosa-8,17,19-triene-4,6-diynoic acid involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the conjugated system of double and triple bonds allow the compound to participate in various biochemical pathways. These interactions can modulate the activity of target proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
18-Bromotricosa-8,17,19-triene-4,6-diynoic acid can be compared with other similar compounds, such as:
18-Chlorotricosa-8,17,19-triene-4,6-diynoic acid: Similar structure but with a chlorine atom instead of bromine.
18-Iodotricosa-8,17,19-triene-4,6-diynoic acid: Similar structure but with an iodine atom instead of bromine.
18-Fluorotricosa-8,17,19-triene-4,6-diynoic acid: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the effects of the bromine atom on its chemical and biological properties.
Properties
CAS No. |
158182-76-4 |
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Molecular Formula |
C23H31BrO2 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
18-bromotricosa-8,17,19-trien-4,6-diynoic acid |
InChI |
InChI=1S/C23H31BrO2/c1-2-3-16-19-22(24)20-17-14-12-10-8-6-4-5-7-9-11-13-15-18-21-23(25)26/h5,7,16,19-20H,2-4,6,8,10,12,14,17-18,21H2,1H3,(H,25,26) |
InChI Key |
PCGVSAVRGNUUGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(=CCCCCCCCC=CC#CC#CCCC(=O)O)Br |
Origin of Product |
United States |
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